molecular formula C8H9F3N2O2S B3306166 N-[4-amino-3-(trifluoromethyl)phenyl]methanesulfonamide CAS No. 926228-44-6

N-[4-amino-3-(trifluoromethyl)phenyl]methanesulfonamide

Cat. No.: B3306166
CAS No.: 926228-44-6
M. Wt: 254.23 g/mol
InChI Key: NYDIEGVULGMIBP-UHFFFAOYSA-N
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Description

N-[4-amino-3-(trifluoromethyl)phenyl]methanesulfonamide is a chemical compound with the CAS Number: 926228-44-6. It has a molecular weight of 254.23 and is stored at room temperature. The compound is in the form of a powder .


Synthesis Analysis

While specific synthesis methods for this compound were not found, it’s worth noting that N-(4-(substituted)-3-(trifluoromethyl) phenyl) isobutyramides and their N-ethyl analogues (flutamides) are versatile scaffolds with a wide spectrum of biological activities .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H9F3N2O2S/c1-16(14,15)13-5-2-3-7(12)6(4-5)8(9,10)11/h2-4,13H,12H2,1H3 .


Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature. It has a molecular weight of 254.23 .

Scientific Research Applications

Vicarious Nucleophilic Substitutions of Hydrogen

  • Study Overview : This study explored the reactions of 1,1,1-Trifluoro-N-[oxido(phenyl)(trifluoromethyl)-λ4-sulfanylidene]methanesulfonamide with various carbanions. It was discovered that these reactions led to vicarious nucleophilic substitution (VNS) of hydrogen products. This finding was significant as it was the first instance of VNS on a benzene ring activated by an electron-withdrawing group other than a nitro group, which can potentially open new avenues for chemical synthesis (Lemek, Groszek, & Cmoch, 2008).

Structural Study of Nimesulidetriazole Derivatives

  • Study Overview : This research involved the synthesis and structural analysis of three nimesulidetriazole derivatives. The study provided valuable insights into the molecular geometry and intermolecular interactions of these derivatives, which are crucial for understanding their chemical behavior and potential applications in pharmaceutical development (Dey et al., 2015).

Spectroscopic and Theoretical Studies

  • Study Overview : A combined experimental and theoretical investigation was conducted on dofetilide, which includes the mentioned compound in its structure. This study aimed to understand the molecular vibrations and electrostatic potential, which are critical for predicting its reactivity and interaction with biological molecules (Szabó et al., 2008).

Development of Chemoselective N-Acylation Reagents

  • Study Overview : This research focused on creating storable N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides. Such compounds could serve as highly selective N-acylation reagents, showcasing the versatility of the methanesulfonamide group in synthetic chemistry (Kondo, Sekimoto, Nakao, & Murakami, 2000).

Conformations and Self-association Studies

  • Study Overview : This study examined the structure and self-association in solutions of trifluoro-N-(3-formylcyclohept-2-en-1-yl)methanesulfonamide. Insights from this research could have implications for the design of new compounds with specific self-association properties, which could be useful in material science or pharmaceuticals (Sterkhova, Moskalik, & Shainyan, 2014).

Properties

IUPAC Name

N-[4-amino-3-(trifluoromethyl)phenyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F3N2O2S/c1-16(14,15)13-5-2-3-7(12)6(4-5)8(9,10)11/h2-4,13H,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYDIEGVULGMIBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC(=C(C=C1)N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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